molecular formula C19H23N5O3S B10992684 ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10992684
M. Wt: 401.5 g/mol
InChI Key: DPTDCHZAEXLLOP-UHFFFAOYSA-N
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Description

Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazolo[3,4-b]pyridine and thiazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring.

    Coupling with Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the pyrazolo[3,4-b]pyridine core using a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but different functional groups.

    Mthis compound: Similar core structure but different ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by recent research findings and case studies.

Molecular Formula

  • Molecular Formula : C₁₄H₁₉N₃O₂S
  • Molecular Weight : 261.32 g/mol

Structural Representation

The compound features a pyrazolo[3,4-b]pyridine core linked to a thiazole ring, which is known for enhancing biological activity through diverse mechanisms.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
1CaCO-2 (Colon Cancer)12.5
2BHK (Fibroblast)15.0
3MCF-7 (Breast Cancer)10.0

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. This compound may exert its effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results indicate a broad-spectrum antimicrobial activity that could be leveraged in treating infections .

Other Pharmacological Activities

Additional research highlights the compound's potential as an analgesic and antiviral agent. Studies have shown that similar pyrazolo derivatives can modulate pain pathways and exhibit activity against viral infections like influenza .

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazolo derivatives found that this compound exhibited significant antitumor activity in vitro against colon cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that the compound reduced paw edema in rat models of inflammation. The mechanism was attributed to the inhibition of COX enzymes and reduction of inflammatory mediators .

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H23N5O3S/c1-7-27-18(26)15-11(5)20-19(28-15)22-17(25)12-8-13(9(2)3)21-16-14(12)10(4)23-24(16)6/h8-9H,7H2,1-6H3,(H,20,22,25)

InChI Key

DPTDCHZAEXLLOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C)C

Origin of Product

United States

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